3-Cyclopropyl-2-methoxypropan-1-amine hydrochloride
CAS No.:
Cat. No.: VC18111279
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H16ClNO |
---|---|
Molecular Weight | 165.66 g/mol |
IUPAC Name | 3-cyclopropyl-2-methoxypropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C7H15NO.ClH/c1-9-7(5-8)4-6-2-3-6;/h6-7H,2-5,8H2,1H3;1H |
Standard InChI Key | ZPXMVIRJRWAPEZ-UHFFFAOYSA-N |
Canonical SMILES | COC(CC1CC1)CN.Cl |
Introduction
Molecular and Structural Characteristics
Core Chemical Identity
The compound’s molecular formula, C₇H₁₅NO·HCl, reflects a primary amine hydrochloride salt featuring a cyclopropane ring, methoxy group, and propane backbone. Key identifiers include:
Property | Value | Source |
---|---|---|
SMILES | COC(CC1CC1)CN | |
InChI | InChI=1S/C7H15NO/c1-9-7(5-8)4-6-2-3-6/h6-7H,2-5,8H2,1H3 | |
Molecular Weight | 149.20 g/mol (free base) |
The cyclopropane ring introduces significant steric strain, potentially influencing reactivity and binding interactions in biological systems .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, calculated via ion mobility spectrometry, provide insights into gas-phase ion behavior:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 130.12265 | 127.0 |
[M+Na]⁺ | 152.10459 | 137.6 |
[M-H]⁻ | 128.10809 | 135.2 |
These values suggest moderate polarity, with sodium adducts exhibiting larger CCS due to ion-dipole interactions .
Synthesis and Scalability Challenges
Inferred Synthetic Routes
While no direct synthesis data exists for this compound, methodologies for analogous bicyclopropylamines offer plausible pathways. For example, the Curtius degradation of carboxylic acids to amines—employed for (1-cyclopropyl)cyclopropylamine hydrochloride—could be adapted :
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Carboxylation: A bromocyclopropane precursor undergoes lithiation followed by carboxylation with CO₂.
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Azide Formation: Conversion to acyl azide via reaction with ethyl chloroformate and sodium azide.
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Rearrangement: Thermal decomposition to isocyanate, followed by hydrolysis to amine.
Challenges include side reactions (e.g., urea formation) and scalability limitations due to sensitive intermediates .
Yield Optimization Strategies
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Lithiation Control: Using excess tert-butyllithium (2 equiv) suppresses side reactions during carboxylation .
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Solvent Drying: Anhydrous conditions during azide formation minimize urea byproducts .
Comparative Analysis with Structural Analogs
3-Cyclopropylprop-2-yn-1-amine Hydrochloride
This analog (C₆H₉N·HCl) shares the cyclopropane-amine motif but replaces the methoxy group with an alkyne:
Property | Target Compound | Analog (CID 22136558) |
---|---|---|
Molecular Formula | C₇H₁₅NO·HCl | C₆H₉N·HCl |
SMILES | COC(CC1CC1)CN | C1CC1C#CCN |
CCS ([M+H]⁺) | 127.0 Ų | 120.8 Ų |
The alkyne’s linear geometry reduces steric bulk, lowering CCS compared to the methoxy-bearing target .
(1-Cyclopropyl)cyclopropylamine Hydrochloride
A bicyclopropylamine synthesized via Curtius degradation (76% yield) highlights scalability challenges absent in the target compound’s current data.
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